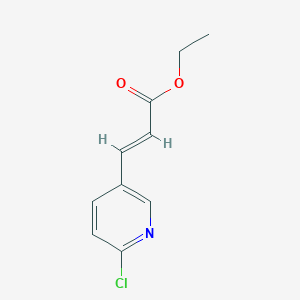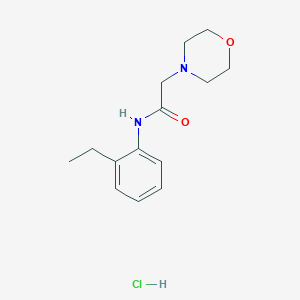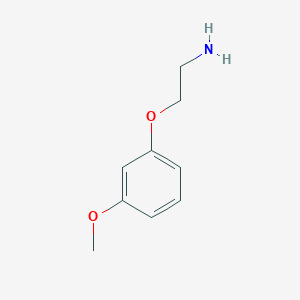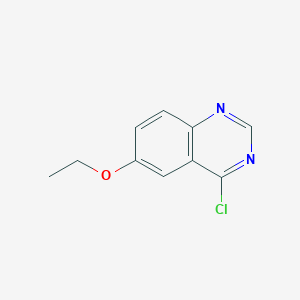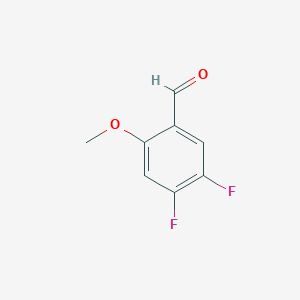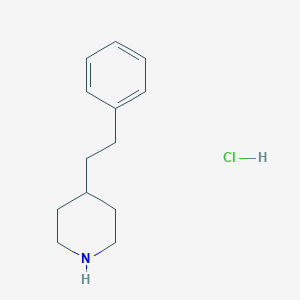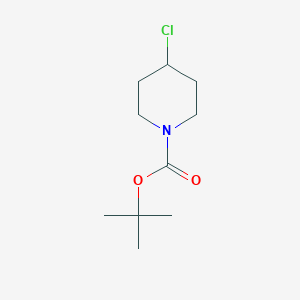
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil, commonly known as Boc-Glu(F)-Uracil, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. It is a prodrug of 5-fluorouracil, which is a widely used chemotherapeutic agent for the treatment of various types of cancer. Boc-Glu(F)-Uracil has been developed as a means to improve the efficacy and reduce the toxicity of 5-fluorouracil.
Mécanisme D'action
Boc-Glu(F)-Uracil is activated in cancer cells by the enzyme carboxypeptidase G2, which cleaves the Boc group from the prodrug, releasing 5-fluorouracil. 5-fluorouracil is then converted into its active form, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), which inhibits thymidylate synthase, an enzyme required for DNA synthesis. This leads to cell cycle arrest and ultimately, cell death.
Effets Biochimiques Et Physiologiques
Boc-Glu(F)-Uracil has been shown to exhibit greater cytotoxicity towards cancer cells than 5-fluorouracil alone. This is due to its selective activation in cancer cells, which results in increased levels of FdUMP and greater inhibition of thymidylate synthase. Boc-Glu(F)-Uracil has also been shown to exhibit reduced toxicity towards normal cells, which is attributed to its selective activation in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Glu(F)-Uracil has several advantages for use in lab experiments. It exhibits greater anti-tumor activity than 5-fluorouracil alone, making it a promising candidate for cancer therapy. It also exhibits reduced toxicity towards normal cells, which is important for minimizing side effects. However, the multi-step synthesis process required to produce Boc-Glu(F)-Uracil can be time-consuming and costly, which may limit its use in some lab settings.
Orientations Futures
Several future directions for research on Boc-Glu(F)-Uracil can be identified. One area of research could focus on optimizing the synthesis process to improve the yield and reduce the cost of production. Another area of research could focus on developing more efficient methods for the activation of Boc-Glu(F)-Uracil in cancer cells. Additionally, further studies could be conducted to investigate the potential applications of Boc-Glu(F)-Uracil in combination with other chemotherapeutic agents.
Méthodes De Synthèse
Boc-Glu(F)-Uracil can be synthesized using a multi-step process involving the protection of the amino and carboxyl groups of glycine, followed by the coupling of the protected glycine derivative with 5-fluorouracil. The final product is obtained after deprotection of the Boc group.
Applications De Recherche Scientifique
Boc-Glu(F)-Uracil has been extensively studied for its potential applications in cancer therapy. Several studies have demonstrated that Boc-Glu(F)-Uracil exhibits greater anti-tumor activity than 5-fluorouracil alone. This is attributed to the fact that Boc-Glu(F)-Uracil is selectively activated in cancer cells, leading to increased cytotoxicity.
Propriétés
Numéro CAS |
149439-92-9 |
|---|---|
Nom du produit |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
Formule moléculaire |
C12H16FN3O6 |
Poids moléculaire |
317.27 g/mol |
Nom IUPAC |
(5-fluoro-2,4-dioxopyrimidin-1-yl)methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C12H16FN3O6/c1-12(2,3)22-11(20)14-4-8(17)21-6-16-5-7(13)9(18)15-10(16)19/h5H,4,6H2,1-3H3,(H,14,20)(H,15,18,19) |
Clé InChI |
YBMMLOWXLDQBNN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
SMILES canonique |
CC(C)(C)OC(=O)NCC(=O)OCN1C=C(C(=O)NC1=O)F |
Autres numéros CAS |
149439-92-9 |
Synonymes |
1-(N-tert-Butyloxycarbonyl)glycyloxymethyl-5-fluorouracil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



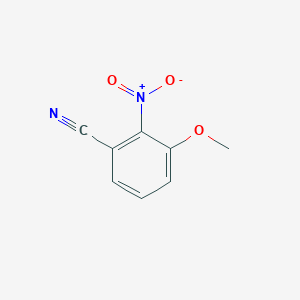
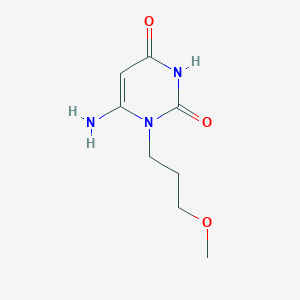
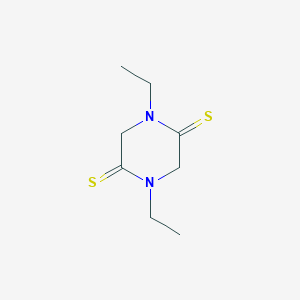
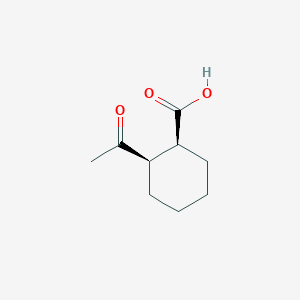
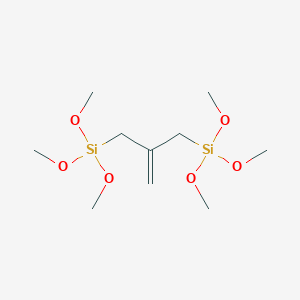
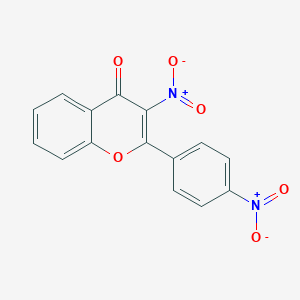
![Aluminum, hydroxybis[2,4,8,10-tetrakis(1,1-dimethylethyl)-6-(hydroxy-kappaO)-12H-dibenzo[d,g][1,3,2]dioxaphosphocin 6-oxidato]-](/img/structure/B136454.png)
